Stat3-IN-13
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Overview
Description
STAT3-IN-13: is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of STAT3 has been implicated in numerous cancers, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STAT3-IN-13 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production methods for this compound are not widely available in the public domain. large-scale synthesis typically involves optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: STAT3-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: STAT3-IN-13 is used in chemical research to study the inhibition of the STAT3 pathway and its effects on various cellular processes .
Biology: In biological research, this compound is employed to investigate the role of STAT3 in cell signaling, proliferation, and apoptosis .
Medicine: this compound has significant potential in medical research, particularly in the development of cancer therapies. It has shown promise in preclinical studies for inhibiting tumor growth and enhancing the efficacy of other treatments .
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new pharmaceuticals targeting the STAT3 pathway .
Mechanism of Action
STAT3-IN-13 exerts its effects by inhibiting the phosphorylation and activation of STAT3. This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA, thereby blocking the transcription of target genes involved in cell proliferation and survival . The molecular targets and pathways involved include the Janus kinase (JAK)-STAT pathway, which is crucial for transmitting signals from cytokines and growth factors to the nucleus .
Comparison with Similar Compounds
S3I-201: Another STAT3 inhibitor that targets the SH2 domain of STAT3.
Stattic: A small molecule that selectively inhibits the activation and dimerization of STAT3.
BP-1-102: A potent inhibitor that disrupts STAT3-DNA binding
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Properties
Molecular Formula |
C21H20N6O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-cyano-N-(4-methoxyphenyl)-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C21H20N6O3S/c1-26-11-13(10-23-26)19(28)25-20-17(9-22)16-7-8-27(12-18(16)31-20)21(29)24-14-3-5-15(30-2)6-4-14/h3-6,10-11H,7-8,12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
WVYHDFDOBCBKGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)NC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.